3,5-Dimethoxybenzenethiol

Description

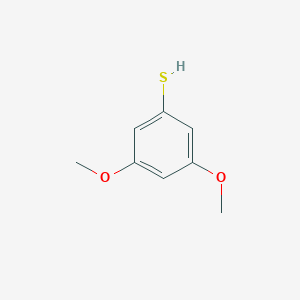

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethoxybenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-9-6-3-7(10-2)5-8(11)4-6/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGZPXJQXMHEIIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)S)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Dimethoxybenzenethiol and Its Derivatives

Direct Synthesis of 3,5-Dimethoxybenzenethiol

Multi-Step Procedures from Substituted Phenols (e.g., from phloroglucinol (B13840) derivatives)

A prominent multi-step synthesis of this compound originates from 3,5-dimethoxyphenol (B141022), a derivative of phloroglucinol. This transformation is effectively accomplished through the Newman-Kwart rearrangement. wikipedia.orgorganic-chemistry.org This reaction sequence involves the conversion of a phenol (B47542) to an O-aryl thiocarbamate, which upon heating, rearranges to the thermodynamically more stable S-aryl thiocarbamate. Subsequent hydrolysis of the S-aryl thiocarbamate furnishes the desired thiophenol.

The general steps of this synthesis are as follows:

Formation of the O-aryl thiocarbamate: 3,5-dimethoxyphenol is first deprotonated with a suitable base and then reacted with a thiocarbamoyl chloride, such as N,N-dimethylthiocarbamoyl chloride, to yield the O-(3,5-dimethoxyphenyl) N,N-dimethylthiocarbamate. organic-chemistry.org

Newman-Kwart Rearrangement: The isolated O-aryl thiocarbamate is then heated to high temperatures, typically between 200 and 300 °C, to induce the intramolecular rearrangement to the S-(3,5-dimethoxyphenyl) N,N-dimethylthiocarbamate. wikipedia.org The driving force for this reaction is the formation of the stronger carbon-oxygen double bond at the expense of the weaker carbon-sulfur double bond. organic-chemistry.org

Hydrolysis: The final step involves the hydrolysis of the S-aryl thiocarbamate, usually under basic conditions (e.g., using aqueous sodium hydroxide (B78521) or methanolic potassium hydroxide), to yield this compound. organic-chemistry.org

| Step | Reactant | Reagents | Product | Typical Conditions |

| 1 | 3,5-Dimethoxyphenol | 1. Base (e.g., NaH) 2. N,N-Dimethylthiocarbamoyl chloride | O-(3,5-dimethoxyphenyl) N,N-dimethylthiocarbamate | Inert solvent (e.g., DMF) |

| 2 | O-(3,5-dimethoxyphenyl) N,N-dimethylthiocarbamate | Heat | S-(3,5-dimethoxyphenyl) N,N-dimethylthiocarbamate | 200-300 °C, neat or in a high-boiling solvent (e.g., diphenyl ether) |

| 3 | S-(3,5-dimethoxyphenyl) N,N-dimethylthiocarbamate | Base (e.g., NaOH or KOH) | This compound | Aqueous or alcoholic solution, reflux |

General Synthetic Routes for Substituted Aryl Thiols Applicable to this compound

Several general methods for the synthesis of aryl thiols can be applied to the preparation of this compound.

Thiolation Reactions of Activated Aromatic Systems (e.g., using sulfurizing agents)

Direct introduction of a thiol group onto an activated aromatic ring, such as a 3,5-dimethoxy-substituted benzene (B151609), is a potential synthetic route. However, direct thiolation of such electron-rich systems can sometimes lead to mixtures of products or require specific catalytic systems. This area of research is ongoing to develop mild and selective methods.

Reduction of Sulfonyl Chlorides and Related Precursors

A common and effective method for the preparation of aryl thiols is the reduction of the corresponding aryl sulfonyl chlorides. sciencemadness.org For the synthesis of this compound, the precursor 3,5-dimethoxybenzenesulfonyl chloride would be required. This can be prepared by the chlorosulfonation of 1,3-dimethoxybenzene.

Various reducing agents can be employed for this transformation. A classic method involves the use of zinc dust and a mineral acid, such as sulfuric acid. sciencemadness.org A detailed procedure for a related compound, 3,4-dimethoxybenzenethiol, involves the addition of pulverized 3,4-dimethoxybenzenesulfonyl chloride to a mixture of crushed ice and concentrated sulfuric acid, followed by the portion-wise addition of zinc dust and subsequent heating. sciencemadness.org A similar approach would be applicable to the 3,5-dimethoxy isomer.

Alternatively, triphenylphosphine (B44618) has been demonstrated as an efficient reagent for the reduction of arylsulfonyl chlorides to arylthiols. organic-chemistry.org This method offers a simple, fast, and chemoselective route that is compatible with various functional groups. organic-chemistry.org The reaction is typically carried out in a solvent like toluene (B28343) and proceeds rapidly. organic-chemistry.org

| Precursor | Reducing Agent(s) | Solvent | Key Conditions | Product |

| 3,5-Dimethoxybenzenesulfonyl chloride | Zinc dust / Sulfuric acid | Water | Controlled temperature, then reflux | This compound |

| 3,5-Dimethoxybenzenesulfonyl chloride | Triphenylphosphine | Toluene | Inert atmosphere, rapid reaction | This compound |

Transition-Metal-Catalyzed Carbon-Sulfur Bond Formation

The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, provides a pathway for the formation of carbon-sulfur bonds. chemicalforums.com In the context of synthesizing this compound, this would involve the coupling of a 3,5-dimethoxy-substituted aryl halide (e.g., 1-iodo-3,5-dimethoxybenzene (B29183) or 1-bromo-3,5-dimethoxybenzene) with a sulfur source.

However, Ullmann-type couplings with electron-rich and sterically hindered aryl halides can be challenging. For instance, the coupling of 2-iodo-1,3-dimethoxybenzene (B102195) with imidazoles has been reported to be unsuccessful under various copper- and palladium-catalyzed conditions, highlighting the difficulties associated with such substrates. chemicalforums.com The electron-donating methoxy (B1213986) groups deactivate the aryl halide towards nucleophilic attack. Despite these challenges, with the appropriate choice of catalyst, ligand, and sulfur nucleophile (or a synthetic equivalent like thiourea (B124793) followed by hydrolysis), this method remains a potential, albeit potentially low-yielding, route.

| Aryl Halide | Sulfur Source | Catalyst | Ligand (if any) | Base | Solvent |

| 1-Iodo-3,5-dimethoxybenzene | Thiourea | Copper(I) salt (e.g., CuI) | e.g., 1,10-Phenanthroline | e.g., K2CO3, Cs2CO3 | DMF, DMSO, Toluene |

| 1-Bromo-3,5-dimethoxybenzene | Thiol surrogate | Copper(I) salt (e.g., CuI) | e.g., Amino acid-based ligands | e.g., K2CO3, Cs2CO3 | DMF, DMSO |

Nickel-Catalyzed Nucleophilic Displacement of Aryl Iodides

Nickel-catalyzed cross-coupling reactions provide a powerful tool for the formation of carbon-sulfur bonds. In the context of synthesizing aryl thiols and their derivatives, nickel catalysis can be employed for the nucleophilic displacement of aryl iodides with a sulfur source. A notable method involves the reaction of an aryl iodide with a disulfide compound in the presence of a nickel catalyst and a reducing agent, such as zinc. mdma.chorganic-chemistry.org This process is advantageous as it can utilize both sulfur atoms of the disulfide, making it atom-economical. mdma.chorganic-chemistry.org

The reaction is believed to proceed through a catalytic cycle initiated by the reduction of a Ni(II) precursor to a catalytically active Ni(0) species by zinc. mdma.chorganic-chemistry.org This Ni(0) complex can then undergo oxidative addition to the aryl iodide to form an arylnickel(II) intermediate. orgsyn.org Concurrently, the Ni(0) species can also insert into the S-S bond of the disulfide. A subsequent reductive elimination from a nickel intermediate containing both the aryl and thiolate ligands furnishes the desired aryl sulfide (B99878) and regenerates the Ni(0) catalyst. mdma.ch This methodology is performed under neutral conditions, which enhances its functional group tolerance. mdma.chorganic-chemistry.org

Key Features of Nickel-Catalyzed Thiolation:

Catalyst System: Typically consists of a nickel(II) salt (e.g., NiBr₂) and a bipyridine-type ligand. mdma.ch

Reducing Agent: Zinc powder is commonly used to generate the active Ni(0) catalyst in situ. mdma.chorganic-chemistry.org

Sulfur Source: Dialkyl or diaryl disulfides serve as the thiolating agents. mdma.ch

Reaction Conditions: The reaction is generally carried out in a polar aprotic solvent like DMF at elevated temperatures. mdma.ch

| Catalyst System | Reducing Agent | Sulfur Source | Solvent | Temperature (°C) | Reference |

| NiBr₂·bpy | Zinc | Diaryl/Dialkyl disulfide | DMF | 110 | mdma.ch |

Palladium-Catalyzed Thiolation Strategies

Palladium catalysis is a cornerstone of modern organic synthesis, and it offers several strategies for the formation of aryl-sulfur bonds. These methods are prized for their high efficiency and broad functional group compatibility.

One prominent approach is the direct thiolation of aryl C-H bonds. researchgate.netnih.gov This strategy involves the palladium-catalyzed reaction of an arene, often containing a directing group, with a disulfide or a thiol. researchgate.netnih.gov The use of a directing group facilitates the regioselective functionalization of a specific C-H bond, typically at the ortho position. Co-catalysis with copper has been shown to be beneficial in these transformations, and experimental evidence often points towards a Pd(II)/Pd(IV) catalytic cycle. researchgate.netnih.gov

Another strategy involves the cross-coupling of aryl halides or pseudohalides with thiols. While aryl bromides and iodides are common substrates, recent advancements have enabled the use of more abundant and less expensive aryl chlorides, particularly through photoredox catalysis at room temperature. nih.gov

Table of Palladium-Catalyzed Thiolation Methods:

| Aryl Source | Sulfur Source | Key Features | Reference |

|---|---|---|---|

| Arenes with directing groups | Disulfides/Thiols | C-H activation, often with a copper co-catalyst. | researchgate.netnih.gov |

Emerging C-H Activation Strategies for Aryl Thiols

The direct functionalization of C-H bonds represents a highly atom- and step-economical approach to the synthesis of complex molecules. rsc.org In the context of aryl thiol synthesis and derivatization, C-H activation strategies are gaining prominence. These methods bypass the need for pre-functionalized starting materials, such as aryl halides. rsc.orgthieme-connect.com

Transition metals like palladium and ruthenium are frequently employed to catalyze these transformations. researchgate.netrsc.org The strategy often relies on the use of a directing group on the aromatic substrate to guide the metal catalyst to a specific C-H bond, leading to high regioselectivity. thieme-connect.com For instance, palladium-catalyzed ortho-thiolation of arenes bearing a directing group can be achieved using disulfides as the sulfur source. researchgate.net The reaction mechanism is often proposed to involve a concerted metalation-deprotonation (CMD) pathway. thieme-connect.com

Recent research has focused on developing more sustainable and milder reaction conditions, including room-temperature transformations and the use of environmentally benign solvents. rsc.orgthieme-connect.com

Key Aspects of C-H Activation for Aryl Thiol Synthesis:

Catalysts: Palladium and Ruthenium complexes are commonly used. researchgate.netrsc.org

Directing Groups: Often required for regiocontrol. thieme-connect.com

Sulfur Source: Disulfides are frequently employed. researchgate.net

Advantages: High atom economy and reduced synthetic steps. thieme-connect.com

Thiol-Free Reagent Strategies (e.g., using xanthates)

To circumvent the use of malodorous and easily oxidized thiols, thiol-free reagent strategies have been developed. mdpi.comresearchgate.net Xanthates, which are readily prepared from alcohols and carbon disulfide, have emerged as attractive, odorless, and stable sulfur surrogates. researchgate.net

In these methods, an alkyl or aryl halide can react with a xanthate salt to form a thioether. mdpi.com The reaction can proceed through a nucleophilic substitution mechanism. For aryl halides, the reaction may involve the formation of a xanthate intermediate, which then undergoes further transformation to yield the corresponding aryl thioether. mdpi.com This approach offers a practical and more environmentally friendly alternative for the synthesis of thioethers. mdpi.comresearchgate.net

General Scheme for Thioether Synthesis Using Xanthates: An aryl halide is reacted with a potassium O-alkyl dithiocarbonate (xanthate) in a suitable solvent, often at elevated temperatures, to produce the corresponding aryl alkyl thioether. mdpi.com This transformation provides a broad substrate scope and good functional group tolerance. mdpi.com

Strategies for Derivatization and Functionalization of this compound

Once this compound is synthesized, it can be further modified to create a variety of derivatives with diverse applications. This section explores key strategies for its derivatization and functionalization.

Formation of Thioether Linkages with Electrophilic Partners

The formation of thioethers is a fundamental transformation in organic chemistry, and the thiol group of this compound is a potent nucleophile for this purpose. acsgcipr.org Thioethers can be synthesized by reacting the corresponding thiolate, generated in situ by deprotonation of the thiol with a base, with a suitable electrophile. acsgcipr.org

Common electrophilic partners include alkyl halides and compounds with other good leaving groups. The reaction typically proceeds via an SN2 or SNAr mechanism. acsgcipr.org This method is widely applicable for the synthesis of a broad range of aryl alkyl and diaryl thioethers.

Illustrative Reaction Parameters for Thioether Formation:

| Thiol | Electrophile | Base | Solvent | Reaction Type |

|---|---|---|---|---|

| This compound | Alkyl Halide | K₂CO₃, NaOH, etc. | DMF, Acetonitrile, etc. | SN2 |

Synthesis of Thioaminals in Aqueous Media

Thioaminals, the N,S-acetal analogues, are valuable functional groups in medicinal and materials chemistry. nih.gov A sustainable and efficient method for the synthesis of thioaminals involves a one-pot, three-component reaction of an aldehyde, an amine, and a thiol in an aqueous medium. nih.govresearchgate.net This approach is often catalyzed by a Lewis acid, such as copper(II) triflate. nih.govresearchgate.net

In this reaction, this compound can be reacted with an aldehyde (e.g., benzaldehyde) and a secondary amine (e.g., morpholine) in water with a catalytic amount of copper(II) triflate to afford the corresponding thioaminal in good yield. nih.gov This methodology is notable for its use of water as a solvent, which aligns with the principles of green chemistry. nih.gov The reaction demonstrates good tolerance for electronically diverse aryl thiols. nih.gov

Example of Thioaminal Synthesis with this compound: A study describes the reaction of benzaldehyde, morpholine, and 3,4-dimethoxybenzenethiol, a related compound, to yield the corresponding thioaminal. nih.gov This suggests that this compound would behave similarly.

Table of Synthesized Thioaminals and Yields:

| Thiol | Aldehyde | Amine | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3,5-dimethylbenzenethiol | Benzaldehyde | Morpholine | Copper(II) triflate | 67 | nih.gov |

| 4-methoxybenzenethiol | Benzaldehyde | Morpholine | Copper(II) triflate | 86 | researchgate.net |

Nucleophilic Substitution Reactions for Alkylated or Arylated Products

The sulfur atom in this compound is a potent nucleophile, making it highly susceptible to reactions with various electrophiles. This reactivity is the basis for the synthesis of a wide array of alkylated and arylated derivatives. The formation of these C-S bonds is a cornerstone of organosulfur chemistry.

S-alkylation is typically achieved through a Williamson ether synthesis-type reaction, where the corresponding thiolate anion attacks an alkyl halide. The reaction proceeds by deprotonating the thiol with a suitable base, such as sodium hydroxide or sodium hydride, to form the more nucleophilic thiolate. This thiolate then displaces a halide from an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an SN2 reaction to yield the corresponding alkyl thioether.

The synthesis of S-arylated products, or diaryl sulfides, often requires more advanced methods, such as transition metal-catalyzed cross-coupling reactions. While direct nucleophilic aromatic substitution is possible with highly electron-deficient aryl halides, catalyzed reactions offer a much broader scope. Methodologies like the Buchwald-Hartwig and Ullmann couplings are common, typically employing palladium or copper catalysts to couple the thiol with an aryl halide or triflate.

Recent advancements in photoredox catalysis have provided mild and efficient methods for the thiolation of electron-rich arenes, such as dimethoxybenzenes, which lead to products structurally related to arylated this compound. beilstein-journals.orgnih.gov In these reactions, an iridium-based photocatalyst is excited by visible light and initiates a radical-radical cross-coupling between an arene and an aryl disulfide. beilstein-journals.orgnih.gov This approach avoids the need for pre-functionalized starting materials and often proceeds under mild conditions. nih.gov

Another effective strategy for creating diaryl and heteroaryl sulfides involves a one-pot procedure where the thiol is first converted to a highly reactive sulfenyl chloride using a reagent like N-chlorosuccinimide (NCS). nih.govacs.org This intermediate is then immediately trapped by an organometallic nucleophile, such as an arylzinc reagent, to form the desired C-S bond. nih.govacs.org This method is notable for its tolerance of sensitive functional groups and various heterocyclic systems. nih.govacs.org

The following table summarizes examples of reaction conditions for the synthesis of aryl sulfides using modern catalytic methods that are applicable to dimethoxybenzene derivatives.

| Arene/Thiol Precursor | Coupling Partner | Catalyst/Reagent | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| 1,3,5-Trimethoxybenzene | Diphenyl disulfide | [Ir(dF(CF3)ppy)2(dtbpy)]PF6 / (NH4)2S2O8 | CH3CN, 455 nm LED, 6h, 25 °C | Diaryl Sulfide | 53% | beilstein-journals.org |

| 1,3,5-Trimethoxybenzene | 1,2-di-p-tolyldisulfane | [Ir(dF(CF3)ppy)2(dtbpy)]PF6 / (NH4)2S2O8 | CH3CN, 455 nm LED, 6h, 25 °C | Diaryl Sulfide | 56% | beilstein-journals.org |

| 2-Mercaptobenzoxazole | 3,4,5-Trimethoxyphenylzinc bromide | N-Chlorosuccinimide (NCS) | THF, Room Temp. | Heteroaryl-Aryl Sulfide | 74% | nih.govacs.org |

| 2-Mercaptopyrimidine | 3,4,5-Trimethoxyphenylzinc bromide | N-Chlorosuccinimide (NCS) | THF, Room Temp. | Heteroaryl-Aryl Sulfide | 43% | nih.govacs.org |

Formation of Complex Heterocyclic Systems from Substituted Benzenethiols

Substituted benzenethiols, including derivatives of this compound, are valuable precursors for the synthesis of a variety of sulfur-containing heterocyclic compounds. These reactions typically involve the intramolecular or intermolecular cyclization of a benzenethiol (B1682325) derivative that has been functionalized with other reactive groups on the aromatic ring.

Benzothiazoles: The benzothiazole (B30560) scaffold is a prominent feature in many biologically active molecules. nih.gov The most common synthetic route to this heterocyclic system is the condensation of a 2-aminobenzenethiol with a substance containing a carbonyl or cyano group, such as aldehydes, ketones, carboxylic acids, or acyl chlorides. nih.govrjptonline.org Therefore, to utilize this compound in this context, it would first need to be functionalized with an amino group at the C2 position (ortho to the thiol). The resulting 2-amino-3,5-dimethoxybenzenethiol could then undergo condensation and cyclization to form a dimethoxy-substituted benzothiazole. Numerous catalysts and reaction conditions have been developed to promote this transformation, including the use of copper catalysts for reactions with nitriles or simple refluxing in solvents like dimethyl sulfoxide (B87167) (DMSO). nih.gov

Phenothiazines: Phenothiazines are another important class of tricyclic sulfur-containing heterocycles with applications in medicinal chemistry. nih.gov Their synthesis can be achieved through several routes involving benzenethiol derivatives. One classical method is the iodine-catalyzed fusion of a diarylamine with elemental sulfur. datapdf.com In this approach, a derivative of this compound would first be converted into a diarylamine, for example, through a Buchwald-Hartwig amination. Subsequent reaction with sulfur would then yield the corresponding dimethoxy-substituted phenothiazine. datapdf.com Alternatively, phenothiazines can be constructed via palladium-catalyzed C-S cross-coupling reactions between a 2-aminobenzenethiol and a 1,2-dihaloarene. A modern, one-pot approach involves a sequential, palladium-catalyzed Suzuki arylation followed by a Buchwald-Hartwig amination, which allows for the efficient, three-component synthesis of C,N-diarylated phenothiazines. researchgate.netdntb.gov.ua

The following table outlines general conditions for the formation of these key heterocyclic systems from appropriate precursors.

| Target Heterocycle | Required Precursor Type | Reaction Partner | Key Reagents/Catalyst | General Conditions | Reference |

|---|---|---|---|---|---|

| Benzothiazole | 2-Aminobenzenethiol | Aromatic Aldehyde | Dimethyl sulfoxide (DMSO) | Reflux | nih.gov |

| Benzothiazole | Arylthioamide | Riboflavin (photosensitizer) / K2S2O8 | Visible light irradiation | researchgate.net | |

| Phenothiazine | Diarylamine | Elemental Sulfur | Iodine (catalyst) | Fusion (heating) | datapdf.com |

| Phenothiazine | 2-Bromobenzothiol | 2-Bromoaniline | Pd2(dba)3 / Xantphos | Toluene, Reflux | researchgate.netdntb.gov.ua |

| N-Arylphenothiazine | Phenothiazine | 4-Fluorobenzonitrile | K2CO3, 18-crown-6 | DMF, 150 °C | nih.gov |

Chemical Reactivity and Mechanistic Studies Involving 3,5 Dimethoxybenzenethiol

Fundamental Reactivity of the Thiol Moiety in Electron-Rich Aryl Thiols

The thiol (-SH) group is the primary center of reactivity in 3,5-dimethoxybenzenethiol. Its behavior is characteristic of aromatic thiols, but is modulated by the presence of the two methoxy (B1213986) groups, which enhance the electron density of the benzene (B151609) ring.

Nucleophilicity and Interactions with Electrophilic Centers

Aryl thiols are generally considered to be effective nucleophiles, and the presence of electron-donating groups on the aromatic ring further enhances this property. The sulfur atom of the thiol group in this compound possesses lone pairs of electrons that can readily attack electrophilic centers. The two methoxy groups at the 3 and 5 positions increase the electron density of the aromatic ring through their resonance effect, which in turn enhances the nucleophilicity of the sulfur atom. This makes this compound a potent nucleophile in various reactions, such as SNAr (nucleophilic aromatic substitution) and Michael additions.

The nucleophilicity of thiols is a critical factor in their biological activity and their application in organic synthesis. For instance, in biological systems, the thiol group of cysteine residues in proteins acts as a powerful nucleophile in enzymatic reactions. In synthetic chemistry, the enhanced nucleophilicity of electron-rich aryl thiols like this compound makes them valuable reagents for the formation of carbon-sulfur bonds.

Oxidation Reactions to Disulfides and Other Sulfur Species (e.g., Aerobic Oxidation of this compound)

A characteristic reaction of thiols is their oxidation to disulfides. This transformation is a key process in both industrial and biological chemistry, playing a role in everything from rubber vulcanization to protein folding. The oxidation of this compound yields bis(3,5-dimethoxyphenyl) disulfide.

A recent study has demonstrated the efficient aerobic oxidation of this compound using a polyether amine catalyst under a pure oxygen atmosphere. This reaction proceeds with high yield, highlighting the susceptibility of this electron-rich thiol to oxidation. The general reaction is as follows:

2 R-SH + [O] → R-S-S-R + H₂O

In this specific case, the oxidation of this compound to bis(3,5-dimethoxyphenyl)disulfane was achieved in 97% yield. mdpi.com

| Substrate | Oxidizing Agent/Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| This compound | Polyether Amine / O₂ | CH₃CN | Room Temperature | 16 h | 97 | mdpi.com |

| 3,4-Dimethoxybenzenethiol | I₂ / O₂ | EtOAc | 70 °C | Not Specified | 98 | mdpi.com |

Beyond simple disulfides, the sulfur atom in thiols can be oxidized to higher oxidation states, forming species such as sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and sulfonic acids (R-SO₃H). The specific product obtained often depends on the strength of the oxidizing agent and the reaction conditions.

Reduction Chemistry to Thiolate Anions

The thiol group is acidic and can be deprotonated by a base to form a thiolate anion (R-S⁻). The resulting thiolate is an even more potent nucleophile than the parent thiol. The formation of the 3,5-dimethoxybenzenethiolate anion is a crucial step in many of its nucleophilic reactions. The equilibrium for this process is dependent on the pKa of the thiol and the strength of the base used.

The corresponding disulfide, bis(3,5-dimethoxyphenyl) disulfide, can be reduced back to the thiol or thiolate. This reduction can be achieved using various reducing agents, such as sodium borohydride (NaBH₄) or dithiothreitol (B142953) (DTT). This reversible oxidation-reduction is a cornerstone of sulfur chemistry and is vital in many biological redox processes.

Electronic and Steric Effects of Methoxy Groups on Reactivity

The two methoxy groups on the benzene ring of this compound are not mere spectators; they actively influence the reactivity of the thiol moiety through both electronic and steric effects.

Influence on Thiolate Stability and Electronic Environment

The methoxy group is an interesting substituent as it exerts both an inductive and a resonance effect. Inductively, the electronegative oxygen atom withdraws electron density from the aromatic ring. However, the resonance effect, where a lone pair of electrons on the oxygen is delocalized into the π-system of the ring, is generally more powerful. This resonance effect is electron-donating.

In the case of this compound, the two methoxy groups are situated meta to the thiol group. In this position, the electron-donating resonance effect does not directly delocalize onto the sulfur atom. However, the inductive electron-withdrawing effect of the two oxygen atoms will have a modest influence on the acidity of the thiol group, making it slightly more acidic than an unsubstituted benzenethiol (B1682325). This, in turn, affects the stability of the corresponding thiolate anion. A more acidic thiol will form a more stable conjugate base (the thiolate).

Comparative Reactivity Studies with Other Dimethoxybenzenethiol Isomers and Analogues

The position of the methoxy groups on the benzene ring has a significant impact on the reactivity of dimethoxybenzenethiol isomers. For example, in 3,4-dimethoxybenzenethiol, one of the methoxy groups is para to the thiol, allowing for direct resonance interaction. This can have a more pronounced effect on the nucleophilicity and redox potential compared to the 3,5-isomer where such direct resonance delocalization to the sulfur atom is not possible.

In contrast, an isomer like 2,6-dimethoxybenzenethiol would experience significant steric hindrance from the two ortho-methoxy groups. This steric bulk would likely impede the approach of reactants to the sulfur atom, potentially slowing down its reactions compared to the less hindered 3,5-isomer.

A comprehensive comparative study of the kinetics of nucleophilic substitution or oxidation reactions across the various dimethoxybenzenethiol isomers would provide valuable quantitative insights into the interplay of electronic and steric effects on the reactivity of these compounds.

"Click Chemistry" Methodologies Applicable to this compound

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. Thiols are excellent functional groups for click reactions, and this compound is a suitable substrate for several such methodologies.

The Thio-Michael addition, a conjugate addition of a thiol to an electron-deficient alkene, is a cornerstone of click chemistry. This reaction is widely used for functionalizing materials and peptides. This compound, with its electron-rich character, readily participates in such reactions.

A notable application is in the synthesis of thioaminals. Research has demonstrated that this compound reacts with an iminium ion (generated in situ from an aldehyde and an amine) in a tandem process that can be mechanistically viewed as a Thio-Michael type addition. In one study, this compound was reacted with benzaldehyde and morpholine in the presence of a copper(II) triflate catalyst to produce the corresponding thioaminal in good yield. The electron-donating methoxy groups on the thiol enhance its nucleophilicity, facilitating the attack on the electrophilic iminium ion.

The thiol-epoxy reaction is another efficient click reaction used to form stable β-hydroxythio-ether linkages, which are valuable in polymer and materials science for their strong adhesion properties. nih.govrsc.org The reaction proceeds via a base-catalyzed nucleophilic ring-opening of the epoxide.

The general mechanism involves deprotonation of the thiol by a base (commonly a tertiary amine) to form a highly nucleophilic thiolate anion. upc.eduphotopolymer.it This anion then attacks one of the electrophilic carbons of the epoxy ring, leading to a ring-opening Sₙ2 reaction. photopolymer.it The resulting alkoxide is subsequently protonated, regenerating the catalyst and yielding the final product.

While specific studies detailing the use of this compound in thiol-epoxy reactions are not prevalent, its reactivity can be predicted. The electron-donating nature of the two methoxy groups increases the electron density on the sulfur atom. This electronic enrichment facilitates the deprotonation of the thiol (lowering its pKa relative to electron-poor thiols) and enhances the nucleophilicity of the resulting thiolate anion. Consequently, this compound is expected to be a highly reactive component in base-catalyzed thiol-epoxy curing systems, potentially leading to faster reaction rates compared to unsubstituted or electron-deficient aromatic thiols.

The reaction between a thiol and an isocyanate group is a highly efficient click reaction that forms a thiourethane linkage. sci-hub.se This reaction is often catalyzed by tertiary amines or organometallic compounds and proceeds rapidly at ambient temperatures. researchgate.netupc.edu

The applicability of this reaction to this compound is evident from the synthesis of related thiocarbamate structures. For example, the synthesis of S-(3,5-dimethoxyphenyl)dimethylthiocarbamate involves the reaction of a 3,5-dimethoxyphenoxide with dimethylthiocarbamoyl chloride, followed by a thermal Newman-Kwart rearrangement.

To generate an organofunctional silane, a bifunctional approach is required where one of the reactants contains a silane moiety. For instance, this compound could react with an isocyanate-functionalized silane, such as 3-isocyanatopropyltrimethoxysilane. The thiol group would add across the isocyanate group to form a stable thiourethane bridge, covalently linking the 3,5-dimethoxyphenyl group to the trimethoxysilyl group. This strategy is analogous to methods using thiol-ene or Thio-Michael additions to create functional silanes for use as coupling agents or surface modifiers. mdpi.comresearchgate.net The resulting molecule would possess both the aromatic functionality and a hydrolyzable silane group capable of bonding to inorganic surfaces.

The oxidative coupling of two thiol molecules to form a disulfide bond is a fundamental transformation in chemistry. This process can be considered a thiol-thiol cross-coupling reaction. Recent advancements have focused on developing catalytic systems that perform this oxidation under mild and environmentally friendly conditions.

Research has shown that this compound undergoes efficient aerobic oxidative coupling to form 1,2-bis(3,5-dimethoxyphenyl)disulfane. In a specific study, this transformation was achieved in 97% yield using polyether amine as a recyclable base catalyst under a pure oxygen atmosphere. This method highlights a green and efficient strategy for disulfide bond formation involving this compound.

Interactions with Advanced Materials and Catalytic Systems

This compound serves not only as a reactant but also as a key building block in the development of advanced materials and as a component in catalytic systems.

Polymer Science: The thiol functional group is extensively used in polymer synthesis, particularly in thiol-ene and thiol-yne "click" polymerizations. This compound can be incorporated into sulfur-containing polymer chains. Such polymers are investigated for applications as advanced optical materials, where the high sulfur content can contribute to a high refractive index.

Catalysis: As demonstrated in its aerobic oxidation, this compound can act as a substrate in the development and optimization of new catalytic systems. The study utilizing polyether amine as a catalyst for disulfide formation showcases its role in probing the efficacy of novel, recyclable catalysts for oxidation reactions. researchgate.net

Synthesis of Bioactive Molecules: The 3,5-dimethoxyphenylthio moiety, derived from this compound, is incorporated as a structural fragment in the synthesis of more complex molecules with specific biological functions. For instance, it has been used as a precursor in the synthesis of selective and reversible monoamine oxidase A (MAO-A) inhibitors. In these advanced applications, the thiol acts as a nucleophile to introduce the S-(3,5-dimethoxyphenyl) group into a larger molecular scaffold.

Thiol-Functionalization for Defect Engineering (e.g., in MoS₂)

The chemical functionalization of two-dimensional materials like molybdenum disulfide (MoS₂) is a key strategy for tailoring their physical and chemical properties. Thiol derivatives, including this compound, are utilized for defect engineering, particularly for addressing sulfur vacancies (SVs) that are common in exfoliated MoS₂ nanosheets. nih.gov These vacancies, where a sulfur atom is missing from the lattice, can act as trap states for charge carriers, negatively impacting the material's electronic and optoelectronic performance. nih.gov

The interaction between thiols and defective MoS₂ can proceed through several pathways:

Functionalization: The thiol molecule can covalently bind to the unsaturated molybdenum atoms at the sulfur vacancy sites. nih.gov This process involves the chemisorption of the thiol, leading to a functionalized MoS₂ surface (R-[MoS₂]) where the properties of the organic molecule are imparted to the 2D material. nih.gov

SV Repair: The process can also lead to the repair of the vacancy. This occurs when the thiol chemisorbs at the SV, followed by the cleavage of the S-C bond, which effectively patches the hole in the MoS₂ lattice, potentially forming hydrocarbon byproducts. nih.gov

Dimerization: In some cases, the MoS₂ surface can catalyze the oxidation of thiols into their corresponding disulfides, which then physisorb (physically adsorb) onto the surface rather than covalently bonding to the defect sites. nih.gov

The specific functional groups on the thiophenol molecule can systematically tune the degree of functionalization. nih.gov This allows for controlled engineering of the MoS₂ surface, which can be monitored spectroscopically, for instance, by observing changes in the intensity of certain Raman modes. nih.gov This approach of using specifically designed thiols offers a powerful method to modulate the properties of MoS₂ for advanced electronic applications. nih.govresearchgate.net

Table 1: Potential Interactions of Thiols with Defective MoS₂ Surfaces

| Interaction Type | Description | Resulting MoS₂ State |

|---|---|---|

| Functionalization | Covalent bonding of the thiol moiety (RS-) to unsaturated Mo atoms at sulfur vacancies. | Chemically functionalized MoS₂ (R-[MoS₂]) with altered surface properties. |

| Repair | Chemisorption of the thiol followed by S-C bond cleavage, depositing a sulfur atom into the vacancy. | Quasi-perfect MoS₂ ([MoS₂]) with a repaired lattice and potential hydrocarbon byproducts. |

| Dimerization | Catalytic oxidation of thiols to disulfides (RSSR) on the MoS₂ surface. | Physisorbed disulfides on the MoS₂ surface with minimal change to the defect site. |

Chemisorption on Nanoparticle Surfaces and Surface Charge Control

The strong affinity of the thiol group (-SH) for the surfaces of noble metals makes this compound and related compounds excellent ligands for functionalizing nanoparticles, such as those made of gold. This chemisorption process is fundamental to creating stable, functional nanomaterials with tailored surface properties. The resulting characteristics of the nanoparticles are largely dictated by the chemical nature of the ligand.

Neutral nanoparticles have been observed to associate more with immune cells, such as Kupffer cells in the liver, and to accumulate in the white pulp of the spleen. nih.gov

Positively charged nanoparticles tend to accumulate in hepatocytes within the liver and in the glomeruli of the kidneys. nih.gov

Negatively charged nanoparticles show a broader distribution in the liver and, like their positive counterparts, accumulate in the red pulp of the spleen. nih.gov

The this compound ligand would confer its specific electronic and steric properties to the nanoparticle surface. The methoxy groups influence the hydrophobicity and dipole moment at the surface, which in turn affects the nanoparticle's dispersibility in various solvents and its interaction with biological media.

Table 2: Influence of Surface Charge on Sub-Organ Distribution of Gold Nanoparticles

| Surface Charge | Spleen Accumulation | Liver Accumulation | Kidney Accumulation |

|---|---|---|---|

| Positive | Red Pulp | Hepatocytes | Glomeruli |

| Negative | Red Pulp | Broad Distribution | - |

| Neutral | White Pulp & Marginal Zone | Kupffer Cells | - |

Catalyzed Reactions (e.g., by Polyether Amines for Oxidation)

This compound can undergo catalyzed oxidation to form its corresponding disulfide, 1,2-bis(3,5-dimethoxyphenyl)disulfane. The oxidative coupling of thiols is a significant transformation in both chemistry and biology. dntb.gov.ua A noteworthy example is the use of polyether amines as efficient, recyclable catalysts for this process under aerobic conditions. dntb.gov.uamdpi.com

In a specific study, a three-arm polyether amine was used as a catalyst for the aerobic oxidation of various thiophenols. dntb.gov.uamdpi.com This method is environmentally friendly and cost-effective as it avoids the need for expensive stoichiometric oxidants and minimizes over-oxidation by-products. dntb.gov.ua When this compound was subjected to these conditions, using just 0.5 mol% of the polyether amine catalyst under a pure oxygen atmosphere, it was efficiently converted to 1,2-bis(3,5-dimethoxyphenyl)disulfane. mdpi.com The reaction afforded the product in a high yield of 97%. mdpi.com This catalytic system proved effective for a wide range of thiophenol substrates, including those with both electron-donating and electron-withdrawing groups. mdpi.com

Table 3: Polyether Amine-Catalyzed Aerobic Oxidation of this compound

| Substrate | Catalyst | Catalyst Loading | Oxidant | Product | Yield |

|---|---|---|---|---|---|

| This compound | Three-arm polyether amine | 0.5 mol % | Pure O₂ atmosphere | 1,2-Bis(3,5-dimethoxyphenyl)disulfane | 97% |

Photochemical and Excited-State Reactivity of Aryl Thiols

Photocatalytic Oxidative Radical Addition Reactions

Aryl thiols are key participants in photocatalytic reactions, particularly in oxidative radical additions. These reactions often proceed via a thiol-ene coupling mechanism, which is initiated by visible light in the presence of a suitable photocatalyst. nih.gov The core of this process is the conversion of the thiol into a highly reactive thiyl radical intermediate through a one-electron oxidation and deprotonation step. nih.gov

The general mechanism involves the photoexcitation of a photocatalyst, such as a transition metal polypyridyl complex, which then interacts with the thiol. nih.gov The resulting thiyl radical is the key species that propagates a radical addition chain reaction with an alkene or other unsaturated molecule, leading to the formation of a new carbon-sulfur bond. nih.gov This method has been successfully applied to a wide range of thiols and alkenes, including in the coupling of cysteine-containing biomolecules under biocompatible conditions. nih.gov

The development of green chemistry approaches has seen the use of inexpensive organic photocatalysts, such as thioxanthone, with O₂ as a green oxidant and visible light as a sustainable energy source. acs.org These photocatalytic oxidative radical additions allow for the direct synthesis of complex molecules like α-keton thiol esters from thioic acids and alkenes, with water as the only byproduct. acs.org

Excited-State Intramolecular Thiol Proton Transfer (ESIPT) Dynamics

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule that has been promoted to an electronically excited state. While commonly studied for hydroxyl and amino groups, this phenomenon has also been observed for the thiol proton (-SH). ntu.edu.twnih.gov This process requires a specific molecular geometry where the thiol group is hydrogen-bonded to a proton-accepting atom, such as a carbonyl oxygen, within the same molecule. ntu.edu.twnih.govntnu.edu.tw

Upon photoexcitation, an ultrafast proton transfer occurs from the sulfur atom to the acceptor atom, forming an excited-state tautomer. nih.govntnu.edu.tw This tautomer then relaxes to the ground state by emitting a photon. A key characteristic of thiol ESIPT is an anomalously large Stokes shift, meaning the emitted light has a much lower energy (longer wavelength) than the absorbed light. ntu.edu.twnih.gov For instance, a model compound, 2-(4-(diethylamino)phenyl)-3-mercapto-4H-chromen-4-one (3NTF), absorbs light at 383 nm but exhibits a distinctly red emission maximized at 710 nm, corresponding to a massive Stokes shift of 12,230 cm⁻¹. ntu.edu.twnih.govx-mol.com

The dynamics of this process are extremely rapid, with the ESIPT rate for 3NTF being faster than what could be resolved experimentally (< 180 fs). ntu.edu.twnih.govntnu.edu.tw The ability to observe this tautomer emission is highly dependent on the electronic structure of the molecule. The presence of strong electron-donating groups on the aryl system is crucial to ensure that the excited state of the tautomer is primarily of a ππ* character, which is emissive. nih.govntnu.edu.tw In contrast, if the excited state has significant nπ* character, the relaxation is dominated by non-radiative processes, and no emission is observed. nih.gov This was demonstrated by comparing the emissive 3NTF with non-emissive analogues that lacked the electron-donating group. ntu.edu.twnih.gov

Table 4: Photophysical Properties of an ESIPT-Capable Thiol vs. a Non-ESIPT Control

| Compound | Key Feature | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Stokes Shift (cm⁻¹) | ESIPT |

|---|---|---|---|---|---|

| 3NTF | Possesses an acidic S-H proton and intramolecular H-bond. | 383 | 710 | 12,230 | Yes |

| 3MeNTF | The thiol proton is replaced by a methyl group (-SCH₃), blocking proton transfer. | 370 | 472 | Normal | No |

Spectroscopic Characterization and Theoretical Investigations

Application of Advanced Spectroscopic Techniques for 3,5-Dimethoxybenzenethiol

Spectroscopic methods are instrumental in confirming the identity and purity of this compound and in probing its molecular characteristics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms. For this compound, the proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) protons, and the thiol proton. The aromatic protons would appear as a characteristic splitting pattern in the aromatic region (typically 6.0-7.5 ppm). The two equivalent protons at the C2 and C6 positions would likely appear as a doublet, while the proton at the C4 position would be a triplet. The six protons of the two equivalent methoxy groups would give a sharp singlet signal in the upfield region (around 3.5-4.0 ppm). The thiol proton (S-H) would also produce a singlet, the chemical shift of which can be variable and is sensitive to solvent and concentration.

¹³C NMR Spectroscopy probes the carbon skeleton of the molecule. The spectrum of this compound would display signals for each unique carbon atom. The carbon atoms attached to the methoxy groups (C3 and C5) would be found at a characteristic downfield shift. The carbon atom attached to the thiol group (C1) would also have a distinct chemical shift. The remaining aromatic carbons (C2, C4, and C6) would resonate in the aromatic region of the spectrum. The carbons of the methoxy groups would appear at a higher field.

| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration |

| Ar-H (C2, C6) | ~6.5 | d | 2H |

| Ar-H (C4) | ~6.3 | t | 1H |

| -OCH₃ | ~3.8 | s | 6H |

| -SH | variable | s | 1H |

| ¹³C NMR (Predicted) | Chemical Shift (ppm) |

| C1 (-S) | ~130 |

| C2, C6 | ~105 |

| C3, C5 (-OCH₃) | ~160 |

| C4 | ~100 |

| -OCH₃ | ~55 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. A weak absorption band for the S-H stretching vibration is expected to appear around 2550-2600 cm⁻¹. The C-S stretching vibration may be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. Strong bands corresponding to the C-O stretching of the methoxy groups would be prominent around 1050-1250 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| S-H | Stretch | 2550-2600 (weak) |

| C-S | Stretch | 600-800 |

| C-O (methoxy) | Stretch | 1050-1250 (strong) |

| Aromatic C-H | Stretch | 3000-3100 |

| Aromatic C=C | Stretch | 1450-1600 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π → π* transitions of the benzene (B151609) ring. The presence of the methoxy and thiol substituents will influence the position and intensity of these absorption maxima (λmax). The methoxy groups, being electron-donating, are expected to cause a red shift (bathochromic shift) of the absorption bands compared to unsubstituted benzene.

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It is particularly useful for studying symmetric vibrations and bonds that are weakly polar, such as the S-H and C-S bonds. The Raman spectrum of this compound would provide information about the skeletal vibrations of the benzene ring and the vibrations of the sulfur-containing functional group.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can be used to study molecules adsorbed on metal surfaces (typically silver or gold). Since thiols have a strong affinity for these metals, this compound is an excellent candidate for SERS studies. By immobilizing the molecule on a SERS-active substrate, a significant enhancement of the Raman signal can be achieved, allowing for the detection of very small quantities of the analyte. This technique is valuable for studying the orientation and interaction of the molecule with the metal surface.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is particularly useful for analyzing thin films and monolayers. When this compound is adsorbed onto a surface, XPS can be used to confirm the presence of sulfur, carbon, and oxygen. High-resolution scans of the S 2p, C 1s, and O 1s core levels can provide information about the chemical environment of these atoms, for instance, confirming the formation of a thiolate bond with a metal substrate.

Computational Chemistry for Understanding Structure and Reactivity

Computational chemistry provides a theoretical framework to complement experimental findings and to predict molecular properties. Methods like Density Functional Theory (DFT) can be employed to investigate the structure and reactivity of this compound.

Theoretical calculations can be used to:

Optimize the molecular geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Predict spectroscopic properties: Calculating theoretical NMR chemical shifts, IR and Raman vibrational frequencies, and UV-Vis electronic transitions. These predicted spectra can aid in the interpretation of experimental data.

Analyze electronic structure: Calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Map the molecular electrostatic potential (MEP): The MEP surface illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting how the molecule will interact with other reagents.

Simulate reactivity: Theoretical models can be used to study reaction mechanisms and predict the regioselectivity and stereoselectivity of reactions involving this compound.

By combining these advanced spectroscopic techniques with computational modeling, a detailed and comprehensive understanding of the chemical and physical properties of this compound can be achieved.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Pathways

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules from first principles. nih.govresearchgate.net For dimethoxybenzene derivatives, DFT calculations are crucial for understanding their thermodynamic stability and reactivity. nih.gov

Electronic Properties: Key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are determined using DFT. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests higher reactivity. For instance, in studies of related dimethoxybenzene derivatives, hybrid functionals like B3LYP have been employed to calculate these properties, providing insights into the molecule's electronic behavior. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps are valuable tools derived from DFT calculations that illustrate the charge distribution within a molecule. These maps help in identifying nucleophilic and electrophilic sites, which are regions prone to electrophilic attack and nucleophilic attack, respectively. For dimethoxybenzene compounds, MEP analysis can predict sites of interaction for potential drug design applications. nih.gov

Reaction Pathways: DFT can also be used to model chemical reactions and determine the minimum energy paths. For example, in the study of the addition of cysteine thiol to dopaquinone, DFT calculations were used to investigate the binding mechanism and energy barriers of different reaction pathways, proposing a multi-step process involving coordination, migration, and proton rearrangement. mdpi.com

| Computational Method | Parameter | Significance |

|---|---|---|

| DFT/B3LYP | HOMO Energy | Indicates electron-donating ability |

| DFT/B3LYP | LUMO Energy | Indicates electron-accepting ability |

| DFT/B3LYP | HOMO-LUMO Gap | Relates to chemical reactivity and stability nih.gov |

| DFT | Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack nih.gov |

Time-Dependent DFT (TD-DFT) for Excited-State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used extension of DFT for calculating the properties of molecules in their electronically excited states. researchgate.netresearchgate.net This method is particularly valuable for predicting and interpreting optical absorption and emission spectra. researchgate.net

Excitation Energies and Spectra: TD-DFT can accurately predict the vertical excitation energies of molecules, which correspond to the peaks in their UV-visible absorption spectra. For organic molecules, TD-DFT often achieves an accuracy of around 0.3 eV. researchgate.net Studies on various aromatic compounds have demonstrated the ability of TD-DFT to model the relative energies of excited states and reproduce experimental absorption and emission results.

Properties of Excited States: Beyond excitation energies, TD-DFT allows for the calculation of various properties of the excited state, such as geometry, vibrational frequencies, and dipole moments. researchgate.net For example, upon photoexcitation, a molecule's dipole moment can change significantly, which can be quantified by TD-DFT calculations. This information is crucial for understanding the behavior of molecules in applications like dye-sensitized solar cells. researchgate.net In a study on excited-state isoflavones, TD-DFT was used to demonstrate that the excited-state molecules exhibited significantly increased HOMO energy values, indicating enhanced antioxidant activity. nih.gov

| Property | Description | Application |

|---|---|---|

| Excitation Energies | Energies required to promote an electron to a higher energy level. | Prediction of UV-Vis absorption spectra. researchgate.net |

| Oscillator Strengths | Theoretical measure of the intensity of an electronic transition. | Comparison with experimental absorption intensities. |

| Excited-State Geometry | Optimized molecular structure in the excited state. | Analysis of fluorescence and phosphorescence. researchgate.net |

| Excited-State Dipole Moment | The dipole moment of the molecule after electronic excitation. | Understanding changes in polarity upon light absorption. researchgate.net |

Molecular Modeling and Docking Studies for Molecular Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov These methods are instrumental in drug discovery for predicting the binding affinity and interaction mode of a ligand with a biological target, such as a protein or DNA. nih.gov

Binding Affinity and Pose: Molecular docking simulations can predict the binding energy of a ligand within the active site of a receptor. For example, in a study of 3-methoxy flavone (B191248) derivatives, docking was used to evaluate their binding energy with estrogen and epidermal growth factor receptors. nih.gov The results are often presented as a docking score, with lower scores typically indicating stronger binding. The simulation also provides a visual representation of the binding pose, showing key interactions like hydrogen bonds and hydrophobic contacts. nih.gov

Target Identification and Validation: Docking studies can help identify potential biological targets for a molecule. For instance, studies on novel triazole derivatives used molecular docking to investigate their interaction with the active site of SARS-CoV-2 main protease. In a study of new thiosemicarbazones derived from 4-hydroxy-3,5-dimethoxy benzaldehyde, molecular docking was performed to confirm the binding affinities of the most potent derivatives against acetylcholinesterase and human carbonic anhydrases. researchgate.net

| Parameter | Description | Example from Literature |

|---|---|---|

| Docking Score (kcal/mol) | An estimation of the binding free energy. | A docking score of -10.4 kcal/mol indicated a strong interaction between a compound and caspase-3. nih.gov |

| Hydrogen Bonds | Specific electrostatic interactions between the ligand and receptor. | Hydrogen bonding was observed between a compound and the Gly60 residue of caspase-3. nih.gov |

| Hydrophobic Interactions | Nonpolar interactions contributing to binding stability. | Hydrophobic interactions were identified between a ligand and multiple residues of a DNA molecule. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and CoMFA Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) are used to create a correlation between the 3D properties of a set of molecules and their activities.

CoMFA Model Generation: In a CoMFA study, a series of aligned molecules are placed in a 3D grid. Steric and electrostatic fields are calculated at each grid point, and these values are used as descriptors. Partial Least Squares (PLS) analysis is then used to build a regression model that correlates these field values with the observed biological activities.

Predictive Power and Interpretation: The predictive ability of a CoMFA model is assessed using statistical parameters like the cross-validated correlation coefficient (q²) and the conventional squared correlation coefficient (r²). For example, a CoMFA model for 3,5-diaryl-4,5-dihydropyrazole analogs showed an r² of 0.896 and a q² of 0.568. researchgate.netnih.gov

Contour Maps: The results of a CoMFA analysis are often visualized as 3D contour maps. These maps highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. For instance, steric contour maps might show regions where bulky substituents are favorable (green contours) or unfavorable (yellow contours) for activity. Electrostatic maps can indicate where electropositive (blue contours) or electronegative (red contours) groups would enhance activity. In one study, the analysis showed that steric fields contributed 70% and electrostatic fields 30% to the QSAR equation, suggesting that biological activity was primarily influenced by steric interactions. researchgate.netnih.gov

| Component | Description | Example Value/Interpretation |

|---|---|---|

| Steric Fields | Represents the van der Waals interactions. | Contour maps show regions where bulky groups enhance or diminish activity. researchgate.netnih.gov |

| Electrostatic Fields | Represents the Coulombic interactions. | Contour maps indicate favorable locations for positive or negative charges. researchgate.netnih.gov |

| r² (Correlation Coefficient) | A measure of the model's ability to fit the data. | An r² of 0.896 suggests a good fit. researchgate.netnih.gov |

| q² (Cross-validated r²) | A measure of the model's predictive power. | A q² of 0.568 indicates reasonable predictive ability. researchgate.netnih.gov |

Research Applications in Diverse Chemical Fields

Role in Advanced Materials Science and Engineering

The versatility of 3,5-dimethoxybenzenethiol allows it to be integrated into a wide array of materials, where it can be used to fine-tune their chemical and physical properties. Its thiol group provides a reactive handle for anchoring the molecule to surfaces or incorporating it into larger molecular structures, while the dimethoxy-substituted aromatic ring offers control over electronic characteristics.

In the realm of nanotechnology, the surface chemistry of nanocrystals is paramount in determining their stability, solubility, and functionality. Thiol-containing molecules are frequently employed as capping agents to passivate the surface of semiconductor nanocrystals, or quantum dots, preventing their aggregation and influencing their optical and electronic properties. Aromatic thiols, in particular, have been investigated for their ability to modify the electronic structure of quantum dots.

While research has explored various aromatic thiols as capping ligands, the principles can be extended to this compound. The sulfur atom of the thiol group forms a strong bond with the metal atoms on the nanocrystal surface, providing robust stabilization. The methoxy (B1213986) groups on the benzene (B151609) ring can influence the electronic environment of the nanocrystal, potentially altering its photoluminescence and charge carrier dynamics. Theoretical studies on similar aromatic thiol-capped cadmium telluride (CdTe) quantum dots have shown that such ligands can decrease the HOMO-LUMO gap, leading to a redshift in the material's absorption spectra frontiersin.org. The use of ligands like this compound could offer a strategy for tuning the optoelectronic properties of nanocrystals for specific applications.

Table 1: Influence of Aromatic Thiol Ligands on Nanocrystal Properties

| Ligand Property | Effect on Nanocrystal | Potential Application |

|---|---|---|

| Strong Metal-Sulfur Bond | High stability and prevention of aggregation | Long-lasting displays, bio-imaging |

| Aromatic Ring System | Modification of electronic band structure | Tunable light emission for LEDs |

Two-dimensional (2D) materials, such as graphene and transition metal dichalcogenides (TMDs), possess extraordinary electronic and optical properties. However, in their pristine form, they can be chemically inert and difficult to process. Covalent functionalization with organic molecules is a key strategy to modify their properties and improve their dispersibility.

Thiol-ene "click" chemistry offers a highly efficient and versatile method for the functionalization of 2D materials nih.govbohrium.com. This reaction involves the addition of a thiol to a carbon-carbon double bond, which can be present on the surface of the 2D material. Although studies have often utilized other thiols, the methodology is broadly applicable. This compound could be used to introduce the dimethoxybenzene moiety onto the surface of graphene or other 2D materials. The presence of these functional groups can alter the electronic band structure, changing the material from a zero-bandgap semimetal (in the case of graphene) to a semiconductor. This modification of electronic properties is crucial for applications in transistors and sensors. Furthermore, the attached molecules can improve the dispersibility of the 2D materials in various solvents, facilitating their incorporation into thin films and composite materials.

Thiol-ene and thiol-yne "click" chemistry are powerful tools in polymer science for the synthesis of both linear and cross-linked polymers, as well as for the post-polymerization functionalization of existing polymer chains. These reactions are known for their high efficiency, lack of byproducts, and tolerance to a wide range of functional groups.

This compound can be employed as a monomer in thiol-ene polymerization reactions. When combined with multifunctional "ene" monomers, it can form cross-linked polymer networks. The properties of the resulting polymer, such as its thermal stability, refractive index, and mechanical strength, would be influenced by the rigid aromatic core and the polar methoxy groups of the this compound unit. Additionally, the thiol group can be used to functionalize existing polymers that contain double or triple bonds, allowing for the introduction of the specific optical and electronic properties of the dimethoxybenzene group onto a polymer backbone. This approach has been used to create materials for a variety of applications, including advanced coatings, adhesives, and biomaterials researchgate.netnih.govresearchgate.net.

Hybrid organic-inorganic materials combine the properties of both organic and inorganic components at the molecular scale, leading to materials with enhanced or novel functionalities. The synthesis of these materials often relies on precursors that can bridge the organic and inorganic phases.

This compound is a suitable candidate for such a precursor. The thiol group can readily bind to inorganic components, such as metal oxide nanoparticles or silica (B1680970) surfaces. The organic part of the molecule, the dimethoxybenzene group, can then be integrated into a surrounding organic polymer matrix or can self-assemble to form structured organic domains. For instance, the generation of 3,5-dimethoxybenzyllithium has been reported as a useful intermediate in the synthesis of other complex molecules, demonstrating the reactivity of the benzene ring system for further chemical transformations . By incorporating a thiol group, this versatile building block can be anchored to inorganic frameworks, paving the way for the creation of hybrid materials for applications in catalysis, sensing, and photonics.

The development of organic electronic and optical materials is a rapidly growing field, with applications ranging from flexible displays to efficient solar cells. Conducting polymers, in particular, are of great interest due to their unique combination of polymeric properties and electrical conductivity.

Polythiophenes and their derivatives are a major class of conducting polymers. While this compound is not a thiophene (B33073) itself, its aromatic thiol structure is relevant to the broader class of sulfur-containing organic electronic materials. The electronic properties of conducting polymers can be finely tuned by the introduction of substituent groups. The electron-donating methoxy groups of this compound, if incorporated into a polymer backbone, would be expected to raise the energy levels of the molecular orbitals, thereby altering the polymer's band gap and its light absorption characteristics. This ability to tune electronic properties is critical for optimizing the performance of organic solar cells and other electronic devices mdpi.comnih.gov. Research into new monomers for conducting polymers is ongoing, and functionalized benzenethiols represent a potential avenue for the discovery of novel materials.

Supramolecular chemistry involves the design and synthesis of complex chemical systems from smaller molecular components held together by non-covalent interactions. This "bottom-up" approach can be used to create highly ordered structures such as metal-organic frameworks (MOFs) and other porous materials.

The structure and functionality of these materials are determined by the geometry and chemical nature of their molecular building blocks. This compound, with its defined substitution pattern and reactive thiol group, is an attractive candidate for a linker or node in supramolecular assemblies. The thiol group can coordinate to metal ions, forming the vertices of a MOF, while the rigid dimethoxybenzene unit would act as a structural linker. The precise arrangement of the methoxy groups could direct the self-assembly process through hydrogen bonding or other weak interactions, leading to specific network topologies. The pores within such a framework would be decorated with the methoxy functional groups, which could influence the material's selectivity for gas adsorption and separation nih.govrsc.org.

Table 2: Summary of Research Applications for this compound

| Application Area | Role of this compound | Key Enabling Chemistry | Resulting Material/Property |

|---|---|---|---|

| Nanocrystal Synthesis | Capping Ligand | Metal-Thiol Coordination | Stabilized nanocrystals with tuned optical properties |

| 2D Materials | Functionalizing Agent | Thiol-ene Click Chemistry | Modified electronic structure and improved dispersibility |

| Polymer Science | Monomer/Functionalizing Agent | Thiol-ene Polymerization | Polymers with tailored thermal and optical properties |

| Hybrid Materials | Organic Precursor | Sol-Gel/Coordination Chemistry | Bridged organic-inorganic systems with novel functions |

| Electronic Materials | Monomer Precursor | Polymerization | Potential for new conducting polymers with tuned band gaps |

Sensor Development, particularly SERS-based Biosensors

The field of sensor technology has benefited from the application of aromatic thiols, including this compound, particularly in the domain of Surface-Enhanced Raman Scattering (SERS)-based biosensors. SERS is a powerful analytical technique that dramatically enhances the Raman scattering signal of molecules adsorbed onto nanostructured metal surfaces, such as gold or silver. rsc.orgrsc.org The strong affinity of the sulfur atom in the thiol group for these noble metals allows for the formation of a stable self-assembled monolayer on the nanoparticle surface, making thiophenol derivatives excellent candidates for use as Raman reporter molecules (RRMs). rsc.orgsemanticscholar.org

The specific properties of this compound are of interest in this context. The two methoxy groups (-OCH₃) on the benzene ring are electron-donating groups (EDGs). rsc.org Research has shown that the electronic properties of substituents on the thiophenol ring can significantly influence the SERS enhancement. rsc.orgmdpi.com EDGs can affect the interfacial electronic environment between the molecule and the metal surface, potentially leading to greater SERS enhancement under resonant conditions. rsc.org Furthermore, the vibrational modes of the methoxy and other functional groups on the benzene ring provide a unique spectral fingerprint, which is essential for multiplexed biosensing applications where multiple analytes are detected simultaneously. mdpi.com In a typical SERS-based biosensor, these RRM-functionalized nanoparticles are further conjugated with biorecognition elements (e.g., antibodies) to create a highly specific and sensitive detection system. mdpi.com

Table 1: Influence of Substituent Groups on Thiophenol-based SERS Reporters

| Substituent Type | Example Group | Effect on Thiol pKa | Influence on Nanoparticle Surface Charge | General SERS Performance |

| Electron-Donating | -OCH₃, -NH₂, -OH | Increases pKa | May lead to aggregation if charge is not stabilized | Can provide significant signal enhancement, especially with resonant excitation rsc.org |

| Electron-Withdrawing | -NO₂, -CN | Decreases pKa | Helps maintain negative surface charge, improving stability mdpi.com | Often used for stable, reproducible signals in multiplexed assays mdpi.com |

Contributions to Organometallic Chemistry

The thiol functional group is a soft ligand, which, according to the Hard and Soft Acids and Bases (HSAB) principle, forms strong coordinative bonds with soft metal ions like mercury(II), platinum(II), palladium(II), and gold(I). This property makes this compound a valuable ligand in the synthesis of new organometallic compounds and functional materials.

This compound can act as a monodentate ligand, coordinating to a metal center through its deprotonated thiolate form (-S⁻). The resulting metal-sulfur bond is a key feature in a wide range of functional metal complexes. rsc.orgresearchgate.net The electronic properties imparted by the dimethoxy-substituted aryl group can modulate the characteristics of the resulting complex, including its stability, solubility in organic solvents, and electronic and catalytic properties. For instance, organometallic ruthenium(II)-arene complexes have gained significant attention for their potential applications, and the incorporation of thiolate ligands can influence their reactivity and biological activity. nih.gov Spectroscopic characterization, typically using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, is crucial for confirming the coordination of the thiolate ligand to the metal center. researchgate.netnih.gov In IR spectra, the disappearance of the S-H stretching vibration is a key indicator of coordination, while in ¹³C NMR, a significant downfield shift in the resonance of the carbon atom bonded to sulfur confirms the formation of the metal-sulfur bond. researchgate.net

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. rsc.org Many MOFs feature coordinatively unsaturated metal sites, which can be targeted for postsynthetic modification (PSM). rsc.orgnih.govnih.gov PSM is a powerful strategy for introducing new functional groups into a pre-formed MOF, thereby tuning its properties for specific applications without altering the underlying framework. rsc.orgnih.govsemanticscholar.org

The thiol group of this compound is well-suited for this purpose. Through a coordination-based PSM approach, the thiol can bind to open metal sites within the MOF's pores. nih.gov This method has been successfully used to functionalize MOFs with thiol groups for applications such as the selective adsorption and removal of heavy metal ions like mercury(II) from water. nih.govnih.govresearchgate.netrsc.org The integration of the soft thiol functionality into the MOF structure creates a high affinity for soft metal ions, significantly enhancing the material's adsorption capacity and selectivity. nih.govrsc.org This strategy avoids the often-challenging direct synthesis of thiol-based MOFs, where the thiol groups might interfere with the framework's formation. rsc.orgnih.gov

Analytical Chemistry Methodologies

The distinct reactivity of the thiol group also allows for its use in the development of analytical methods for detection and characterization.

The quantification of thiols in complex biological or environmental samples is a significant analytical challenge due to their low concentrations and potential for interference. colab.wsresearchgate.net Several methods have been developed that could be applied to this compound. One of the most common spectrophotometric methods is based on the reaction with 5,5′-dithiobis(2-nitrobenzoic acid), known as Ellman's reagent. rsc.orgnih.gov This reaction produces a colored thiolate anion that can be quantified by UV-Vis spectroscopy. rsc.org This method is robust and applicable to both aliphatic and aromatic thiols. rsc.org

More advanced techniques utilize mass spectrometry (MS) for higher sensitivity and selectivity. sfrbm.orgnih.gov Methods often involve derivatization of the thiol group to enhance its detection by electrospray ionization (ESI)-MS. researchgate.net For instance, charge-tagged disulfide reagents can react selectively with thiols, allowing them to be easily identified and quantified in a complex mixture. researchgate.net Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) has also been successfully employed for the ultra-trace quantification of polyfunctional thiols after a specific extraction step. colab.ws Such methodologies could be adapted for the specific detection and quantification of this compound in various matrices.

Table 2: Common Analytical Techniques for Thiol Quantification

| Technique | Principle | Common Reagent/Method | Typical Sensitivity |

| Spectrophotometry | Colorimetric reaction | Ellman's Reagent (DTNB) rsc.orgnih.gov | Micromolar (μM) rsc.org |

| HPLC-MS/MS | Chromatographic separation followed by mass spectrometric detection | Derivatization with agents like 4,4'-dithiodipyridine colab.ws | Nanogram per liter (ng/L) colab.ws |

| GC-MS/MS | Gas chromatographic separation and MS/MS detection | Specific extraction (e.g., silver ion SPE) followed by derivatization colab.ws | Below odor thresholds (for volatile thiols) colab.ws |

| ESI-MS | Direct infusion or LC-coupled mass spectrometry | Derivatization with charge-tagged disulfides researchgate.net | High sensitivity for targeted analysis |

When this compound is part of a more complex system, such as an organometallic complex or a functionalized material, a combination of spectroscopic techniques is essential for full characterization. A multi-spectroscopic approach provides complementary information to elucidate the structure, bonding, and purity of the sample.